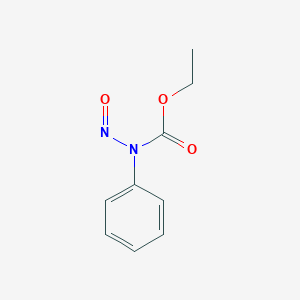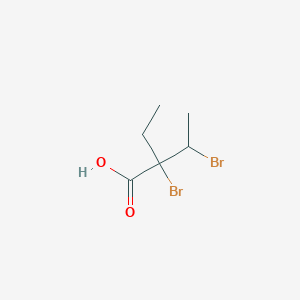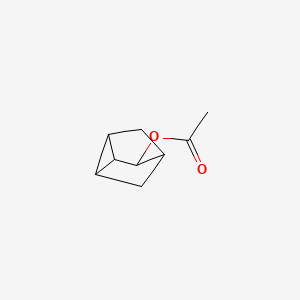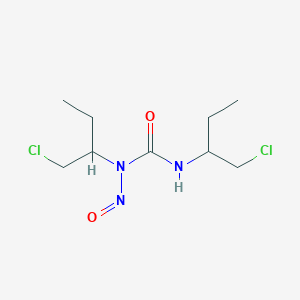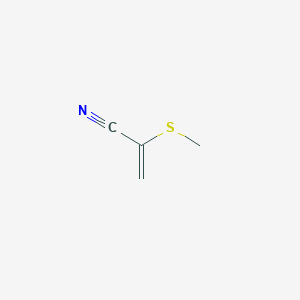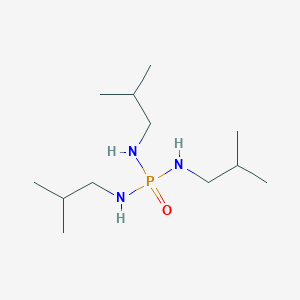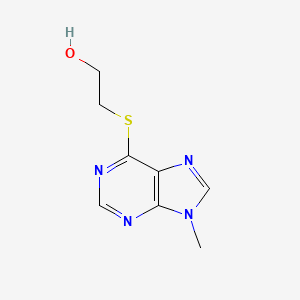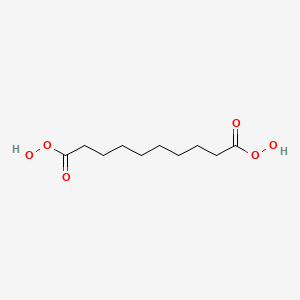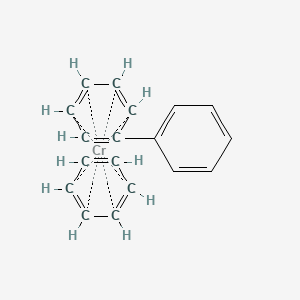
Benzenebiphenylchromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebiphenylchromium is an organometallic compound with the molecular formula C₁₈H₁₆Cr. It is a complex that features a chromium atom coordinated to a biphenyl ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benzenebiphenylchromium typically involves the reaction of chromium trichloride with biphenyl in the presence of a reducing agent. One common method is to use aluminium trichloride and aluminium powder in a solvent such as m-xylene. The reaction proceeds as follows: [ \text{CrCl}3 + \text{AlCl}3 + \text{Al} + \text{C}{12}\text{H}{10} \rightarrow \text{Cr}(\text{C}{12}\text{H}{10}) + \text{AlCl}_3 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benzenebiphenylchromium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form chromium oxides.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: Ligand substitution reactions can occur, where the biphenyl ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Chromium oxides and modified biphenyl ligands.
Reduction: Lower oxidation state chromium complexes.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Benzenebiphenylchromium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organometallic compounds.
Mecanismo De Acción
The mechanism of action of benzenebiphenylchromium involves its ability to coordinate with various ligands and undergo redox reactions. The chromium center can interact with molecular targets such as enzymes and proteins, influencing their activity. The pathways involved include electron transfer processes and coordination chemistry mechanisms.
Comparación Con Compuestos Similares
Bis(benzene)chromium: Another organometallic compound with a similar structure but different ligands.
Chromocene: A compound with two cyclopentadienyl ligands coordinated to a chromium atom.
Ferrocene: An iron-based compound with a similar sandwich structure.
Uniqueness: Benzenebiphenylchromium is unique due to its biphenyl ligand, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific catalytic and synthetic applications.
Propiedades
Fórmula molecular |
C18H16Cr |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
benzene;1,1'-biphenyl;chromium |
InChI |
InChI=1S/C12H10.C6H6.Cr/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10H;1-6H; |
Clave InChI |
IMYDQKUVIRZEFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=C1.C1=CC=C(C=C1)C2=CC=CC=C2.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
